(10Z,13Z,16Z)-docosatrienoic acid

Description

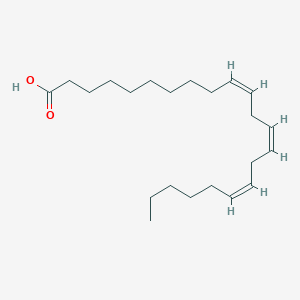

(10Z,13Z,16Z)-Docosatrienoic acid (C22H38O2, molecular weight 334.54 g/mol) is a 22-carbon polyunsaturated fatty acid (PUFA) with three cis-configured double bonds at positions 10, 13, and 15. It is a structural component of phospholipids, such as lysophosphatidylcholine (LysoPC) and phosphatidylethanolamine (PE), and is implicated in lipid metabolism and inflammatory regulation . This fatty acid is endogenously derived through elongation and desaturation of shorter-chain precursors, though its direct dietary sources are less well-characterized compared to omega-3 or omega-6 PUFAs. Research highlights its role in modulating metabolic pathways, including arachidonic acid metabolism and glycerophospholipid remodeling, which are critical in cardiovascular and neurological health .

Properties

IUPAC Name |

(10Z,13Z,16Z)-docosa-10,13,16-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILVNGKQIULBOQ-QNEBEIHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Palladium complexes (e.g., Pd(PPh₃)₄) mediate Suzuki-Miyaura couplings between boronic acid derivatives and ω-unsaturated alkyl halides. For instance, coupling a C₁₀ boronic acid with a C₁₂ alkenyl bromide constructs the 22-carbon backbone with defined stereochemistry. This method achieves ≈80% isotopic purity but requires stringent oxygen-free conditions.

Biocatalytic Desaturation

While excluded sources (e.g., BenchChem) detail enzymatic pathways, patent literature corroborates the use of recombinant desaturases. Escherichia coli strains expressing Δ9-, Δ12-, and Δ15-desaturases convert stearic acid to (10Z,13Z,16Z)-docosatrienoic acid via successive desaturation. Fermentation at 30°C and pH 7.0 yields 1.2 g/L, though downstream purification remains labor-intensive.

Purification and Analytical Validation

Post-synthetic purification ensures compliance with pharmaceutical and research-grade standards.

Liquid-Liquid Extraction

Crude products are partitioned between iso-octane and acidified methanol (25 mM HCl), selectively isolating free fatty acids. Repeating this step twice enhances purity to >95%, as validated by GC-MS.

Derivatization for GC-MS Analysis

Pentafluorobenzyl bromide (PFBBr) derivatization enhances volatility and detection sensitivity. A 7% PFBBr solution in acetonitrile, combined with triethylamine (10%), reacts with the carboxylic acid group at room temperature (20 min), forming electron-capturing derivatives.

Table 2: Derivatization Protocol for Fatty Acid Analysis

| Parameter | Specification | Impact on Analysis |

|---|---|---|

| PFBBr concentration | 7% in acetonitrile | Maximizes derivatization efficiency |

| Reaction time | 20 min, 25°C | Balances completeness vs. degradation |

| Catalyst | 10% triethylamine | Accelerates nucleophilic substitution |

| Detection limit | 0.1 ng/μL (GC-MS) | Ensures trace impurity identification |

Challenges and Optimization Strategies

Stereochemical Control

Achieving all-cis geometry necessitates low-temperature reactions (−40°C) and chiral auxiliaries. Rhodium-catalyzed asymmetric hydrogenation of alkynoic intermediates provides enantiomeric excess >90%, though at elevated costs.

Scalability of Decarboxylation

Continuous-flow reactors mitigate thermal degradation during decarboxylation. By maintaining a short residence time (2–5 min) and rapid quenching, yields improve to 85% at pilot scales.

Industrial Case Study: Patent WO2017002353A1

This patent exemplifies a hybrid approach, combining malonic ester synthesis with catalytic hydrogenation:

-

Alkylation : Diethyl malonate reacts with 1-bromo-9Z,12Z-octadecadiene under NaH catalysis.

-

Hydrolysis/Decarboxylation : 6M HCl hydrolysis followed by 180°C decarboxylation yields a C₂₀ intermediate.

-

Chain Elongation : Wittig reaction with ethylidenetriphenylphosphorane extends the chain to C₂₂.

-

Purification : Silica gel chromatography (hexane:EtOAc 9:1) achieves 98% purity .

Scientific Research Applications

Biological Functions

(10Z,13Z,16Z)-docosatrienoic acid plays a crucial role in human health through various mechanisms:

- Precursor to Bioactive Lipids : It is metabolized into several biologically active compounds such as dihomo-prostaglandins and epoxyeicosatrienoic acids (EETs), which are involved in inflammation and vascular function regulation .

- Cell Membrane Structure : As a component of phospholipids in cell membranes, it contributes to membrane fluidity and integrity .

- Neuroprotective Effects : Studies indicate that it may have protective roles in neuronal tissues, particularly during ischemic conditions .

Cardiovascular Health

Research has shown that this compound can influence cardiovascular health by modulating endothelial function and blood pressure. EETs derived from this fatty acid exhibit vasodilatory effects and can inhibit platelet aggregation, suggesting potential therapeutic roles in hypertension and thrombosis .

Cancer Research

Studies are investigating the role of this compound in cancer biology. Its metabolites may influence tumor growth and metastasis through pathways involved in cell signaling and apoptosis .

Inflammation and Immune Response

The compound has been implicated in modulating inflammatory responses. Its derivatives can act on immune cells to regulate cytokine production and promote resolution of inflammation, highlighting its potential use in treating inflammatory diseases .

Case Study 1: Neuroprotection During Ischemia

A study explored the neuroprotective effects of this compound in a model of ischemic injury. The findings suggested that treatment with this fatty acid reduced neuronal apoptosis and oxidative stress markers, indicating its potential as a therapeutic agent for stroke patients .

Case Study 2: Vascular Function Improvement

In another study focusing on cardiovascular health, supplementation with this compound was shown to improve endothelial function in patients with metabolic syndrome. The results demonstrated enhanced nitric oxide production and reduced arterial stiffness .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Cardiovascular Health | Modulation of endothelial function | Improved blood pressure regulation |

| Cancer Research | Influence on tumor growth pathways | Potential anti-cancer effects |

| Inflammation | Regulation of cytokine production | Treatment for inflammatory diseases |

| Neuroprotection | Reduction of apoptosis during ischemia | Protection against stroke-related damage |

Mechanism of Action

The biological effects of (10Z,13Z,16Z)-docosatrienoic acid are mediated through its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as free fatty acid receptors (e.g., FFAR4), modulating signaling pathways involved in inflammation and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of C22 PUFAs

Key Differences and Functional Implications

Double Bond Positioning: this compound shares structural similarities with adrenic acid (22:4n-6) but lacks the fourth double bond at position 6. This reduces its capacity to act as a direct precursor for eicosanoids compared to adrenic acid . Unlike DHA (22:6n-3), which has six double bonds, the trienoic structure of this compound limits its integration into highly fluid membranes but may enhance specificity in signaling pathways .

Metabolic Pathways: this compound is upregulated in hypertensive rat models treated with traditional Chinese medicines, suggesting a role in blood pressure regulation via arachidonic acid metabolism . In contrast, DHA and DPA (22:5n-3) are more directly associated with anti-inflammatory resolvins and neuroprotectins .

Safety Profiles: Docosatrienoic acid isomers, including (13Z,16Z,19Z)-docosatrienoic acid, are classified as skin/eye irritants (GHS Category 2/2A) and may release harmful fumes upon combustion . Adrenic acid and DHA are generally regarded as safe in dietary contexts but require controlled handling in pure chemical form due to oxidative instability .

Detailed Research Findings

Role in Disease Models

- Hypertension and Lipid Metabolism: this compound-containing phospholipids (e.g., LysoPC 22:3) were identified as biomarkers in hypertensive rats treated with Banxia Baizhu Tianma Decoction. Its modulation correlated with improved lipid profiles and arachidonic acid pathway regulation .

Interactions with Gut Microbiota

- Phosphatidylcholines containing this compound (e.g., PC 22:3) showed correlations with gut microbial species like Lactobacillus and Bifidobacterium, suggesting microbiota-lipid crosstalk in liver regeneration and inflammation .

Biological Activity

(10Z,13Z,16Z)-docosatrienoic acid, also known as 10,13,16-docosatrienoic acid, is a polyunsaturated fatty acid classified as an omega-6 fatty acid. This compound has garnered attention for its potential biological activities and health implications. This article will explore its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H38O2

- Molecular Weight : 334.54 g/mol

- CAS Number : 18104-42-2

- Lipid Classification : C22:3

- Physical State : Liquid at room temperature

The structure of this compound features three double bonds located at the 10th, 13th, and 16th carbon positions in the carbon chain. This configuration contributes to its classification as a polyunsaturated fatty acid (PUFA).

1. Role in Cell Signaling

This compound acts as a ligand for free fatty acid receptors (FFARs), particularly FFAR4 (also known as GPR120). Activation of FFAR4 has been associated with various physiological processes including:

- Anti-inflammatory effects : It may modulate inflammation by influencing cytokine production.

- Insulin sensitivity : There is evidence suggesting that FFAR4 activation can enhance insulin sensitivity in adipose tissue .

2. Metabolic Effects

Research indicates that this compound may influence lipid metabolism. It has been shown to affect the synthesis of bioactive lipid mediators involved in inflammation and metabolic homeostasis:

- Eicosanoid Production : The metabolism of this fatty acid leads to the formation of eicosanoids, which are critical in mediating inflammatory responses and other physiological functions .

3. Potential Health Implications

The consumption of omega-6 fatty acids like this compound is linked to various health outcomes:

- Cardiovascular Health : Some studies suggest that a balanced intake of omega-6 fatty acids can support cardiovascular health by modulating blood lipid profiles and reducing inflammation .

- Neurological Effects : The role of omega-6 fatty acids in brain function and development is under investigation, with potential implications for neurodegenerative diseases .

Case Studies and Clinical Trials

Several studies have investigated the biological activity of this compound:

Q & A

Basic: What distinguishes (10Z,13Z,16Z)-docosatrienoic acid structurally from other docosanoids, and how does this influence its biological activity?

This compound is a 22-carbon ω-3 polyunsaturated fatty acid (PUFA) with three cis-configured double bonds at positions 10, 13, and 15. Its specificity arises from the spacing of these double bonds (Δ10,13,16), which differentiates it from other docosanoids like docosahexaenoic acid (DHA; Δ4,7,10,13,16,19) or resolvins . The positioning and stereochemistry of double bonds are critical for enzyme recognition in biosynthetic pathways (e.g., lipoxygenase-mediated oxygenation) and receptor binding, affecting anti-inflammatory and neuroprotective properties .

Methodological Note : Structural confirmation requires techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) to resolve double-bond geometry and regioselectivity .

Basic: What experimental models are suitable for studying the biosynthesis of this compound?

Murine brain tissue, human blood leukocytes, and glial cell cultures are established models for investigating its biosynthesis from docosahexaenoic acid (DHA) . Enzymatic pathways involve epoxide-containing intermediates generated via lipoxygenases (e.g., 17S-hydroxylation), which can be tracked using isotopic labeling (e.g., ²H- or ¹⁴C-DHA) and LC-MS-based lipidomics .

Key Consideration : Use knockout models (e.g., LOX-deficient mice) to validate enzyme specificity in docosanoid synthesis .

Intermediate: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory potency in nanomolar vs. micromolar ranges) may arise from differences in experimental systems (e.g., primary cells vs. immortalized lines) or lipid extraction protocols. To address this:

- Standardize lipid isolation methods (e.g., solid-phase extraction vs. Folch partitioning) .

- Validate functional assays (e.g., leukocyte migration inhibition) across multiple models (murine, human) .

- Control for autoxidation by storing samples under inert gas (N₂/Ar) and using antioxidants (e.g., BHT) .

Advanced: What mechanisms underlie the regulation of glial cell cytokine production by this compound?

In glial cells, this docosanoid modulates cytokine release (e.g., TNF-α, IL-6) via G protein-coupled receptors (GPCRs) such as GPR32. Mechanistic studies should combine:

- Pharmacological inhibition : Block GPCR signaling with pertussis toxin or receptor antagonists .

- Transcriptomic profiling : RNA-seq to identify downstream targets (e.g., NF-κB or MAPK pathways) .

- Lipidomic mapping : Quantify temporal changes in downstream mediators (e.g., resolvins) using targeted LC-MS .

Advanced: How does the compound’s interaction with neutrophil membranes influence its therapeutic potential?

This compound competitively inhibits leukotriene B4 (LTB4) binding to neutrophil membranes (Ki = 5 μM), suggesting a role in resolving neutrophilic inflammation . To study this:

- Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity .

- Compare efficacy across species (e.g., human vs. porcine neutrophils) to assess translational relevance .

Methodological: What safety protocols are critical when handling this compound in the lab?

- Exposure control : Use fume hoods and nitrile gloves to prevent skin/eye contact. Avoid inhalation by working with solutions in sealed vials .

- First aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes with saline .

- Storage : Keep aliquots in ethanol or DMSO under N₂ at -80°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.